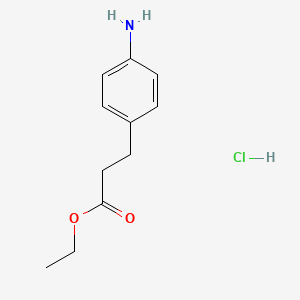
1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Conformation
A spectroscopic investigation into dihydronicotinamides, compounds closely related to dihydropyridines, revealed insights into their conformation, absorption, and fluorescence characteristics. These studies provide foundational knowledge for understanding the electronic structure and photophysical properties of dihydropyridine derivatives, facilitating their potential applications in biochemistry and pharmacology (Fischer, Fleckenstein, & Hönes, 1988).
Synthetic Methodologies
Research has developed facile methods for synthesizing dihydropyridine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, a one-pot synthesis approach for 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones highlights the potential for creating diverse chemical structures from dihydropyridine backbones (Kobayashi, Komatsu, Nakamura, & Konishi, 2009).
Biological Evaluation
A significant aspect of dihydropyridine research is the synthesis and biological evaluation of new derivatives. Studies have shown that new series of 1,4-dihydropyridines exhibit antibacterial and anti-oxidant activities, underscoring the therapeutic potential of these compounds (Ghorbani‐Vaghei, Malaekehpoor, Hasanein, Karamyan, & Asadbegy, 2016).
Structural Characterization
The structural characterization of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with similarities to the chemical structure of interest, provides insights into its crystal structure and molecular conformation. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and solubility (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Antitubercular Activity
Research into dihydropyridine derivatives has also uncovered their potential as antitubercular agents. The design, synthesis, and evaluation of novel dihydropyridine compounds containing imidazolyl substituents have shown significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-15-6-8-16(9-7-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBHZOGNIUODCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)

![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)



![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)


![N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2393434.png)


